molecular formula C16H17NO4S B14573388 1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene CAS No. 61174-27-4

1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene

Cat. No.: B14573388
CAS No.: 61174-27-4
M. Wt: 319.4 g/mol
InChI Key: XWCHSXLIJRILSB-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that features a benzene ring substituted with a tert-butyl group, a sulfonyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene typically involves the sulfonylation of 4-tert-butylbenzene followed by nitration The sulfonylation can be achieved using sulfonyl chloride in the presence of a suitable base, such as pyridine, under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: The major product is 1-(4-tert-Butylbenzene-1-sulfonyl)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can engage in nucleophilic substitution reactions. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzenesulfonyl chloride
  • 4-tert-Butylbenzene-1-sulfonyl chloride
  • 4-tert-Butylphenylsulfonyl chloride

Uniqueness

1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene is unique due to the presence of both a sulfonyl group and a nitro group on the benzene ring

Properties

CAS No.

61174-27-4

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-2-nitrobenzene

InChI

InChI=1S/C16H17NO4S/c1-16(2,3)12-8-10-13(11-9-12)22(20,21)15-7-5-4-6-14(15)17(18)19/h4-11H,1-3H3

InChI Key

XWCHSXLIJRILSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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